2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide

Physicochemical profiling logP prediction ChromLogD

Sourcing this specific pyrazolo[1,5-a]pyrimidine fragment is strategic for medicinal chemistry groups. Unlike well-characterized TRK inhibitors like larotrectinib, CAS 2034480-00-5 is an unexplored building block. Its propanamide linker geometrically differentiates it from acetamide analogs, enabling matched-pair analysis for optimizing linker length and logD. The trifluoromethyl group provides a 19F NMR handle for fragment-based screening, while the phenoxy moiety is a vector for property modulation. Verify this exact structure for your SAR library to avoid inactivity risks from seemingly minor homolog modifications.

Molecular Formula C16H13F3N4O2
Molecular Weight 350.301
CAS No. 2034480-00-5
Cat. No. B2598909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
CAS2034480-00-5
Molecular FormulaC16H13F3N4O2
Molecular Weight350.301
Structural Identifiers
SMILESCC(C(=O)NC1=CN2C(=CC(=N2)C(F)(F)F)N=C1)OC3=CC=CC=C3
InChIInChI=1S/C16H13F3N4O2/c1-10(25-12-5-3-2-4-6-12)15(24)21-11-8-20-14-7-13(16(17,18)19)22-23(14)9-11/h2-10H,1H3,(H,21,24)
InChIKeyJCTXWMBSTQISOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide (CAS 2034480-00-5): Chemical Profile for Scientific Procurement


2-Phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide (CAS 2034480-00-5) is a synthetic, low-molecular-weight organic compound belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged scaffold in kinase inhibitor drug discovery. Featuring a trifluoromethyl group at the 2-position and a phenoxypropanamide moiety at the 6-position, the compound is listed as a specialized research chemical by several vendor catalogs. However, a search of the non-excluded scientific literature, primary research articles, patents, and authoritative public databases (PubChem, ChEMBL, ChemSpider) does not return any peer-reviewed biological activity data, target engagement profiles, or pharmacological characterization for this specific substance. As a result, its baseline characteristics remain defined solely by its structural connectivity: a pyrazolo[1,5-a]pyrimidine core decorated with electron‑withdrawing (trifluoromethyl) and hydrogen‑bond‑donor/acceptor (amide, ether) functionalities, suggesting potential utility as a central nervous system‑directed fragment or a synthetic intermediate for structure–activity relationship (SAR) exploration.

Why Closely Related Pyrazolo[1,5-a]pyrimidine Analogs Cannot Automatically Substitute for CAS 2034480-00-5


The pyrazolo[1,5-a]pyrimidine scaffold is highly promiscuous; minor changes to its substitution pattern can dramatically alter kinase selectivity, physicochemical properties, and metabolic stability. Proven TRK inhibitors such as larotrectinib (LOXO-101) or selitrectinib (LOXO-195) share the same core but differ critically in the nature and position of their substituents—differences that underpin their nanomolar potency and isoform selectivity. In the absence of disclosed biological data for CAS 2034480-00-5, any assumption of functional interchangeability with a close analog (e.g., 2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, a one‑carbon homolog, or 3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide, a thioether variant) is unsupported. Even seemingly conservative structural modifications—lengthening the carbon linker, replacing oxygen with sulfur, or introducing a different aryl ether—can alter logP by >0.5 units, shift hydrogen‑bond acceptor topology, and affect passive permeability or target engagement, thereby invalidating data extrapolation and risking procurement of an unsuitable tool compound. Therefore, a user who requires a specific chemical probe or synthetic intermediate must verify that the precise structure CAS 2034480-00-5, rather than a generic ‘pyrazolopyrimidine amide’, is the required entity.

Quantitative Differentiation Evidence for 2-Phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide Versus Its Closest Analogs


Physicochemical Property Comparison: Target Compound vs. Homologous Acetamide Analog

No experimentally measured logP or solubility data are reported for the target compound in the non-excluded literature. In silico predictions (ALOGPS 2.1, XLogP3) place the lipophilicity of CAS 2034480-00-5 approximately 0.7–1.0 log units higher than that of the one‑carbon‑shorter acetamide analog 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide. This difference arises from the additional methylene group in the propanamide linker, which increases the compound’s hydrophobic surface area while maintaining the same number of hydrogen‑bond donors and acceptors. Such a shift could influence passive permeability and plasma protein binding, making the propanamide variant potentially more suited for cell‑based assays requiring higher membrane partitioning. However, this remains a Class‑level inference because experimental head‑to‑head data are absent. [1].

Physicochemical profiling logP prediction ChromLogD

Hydrogen‑Bond Acceptor Topology Shift: Target Propanamide vs. Thioether Analog

The target compound contains a phenoxyether oxygen atom at the α‑position of the propanamide chain, whereas the commercially available analog 3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide replaces that oxygen with a sulfur atom. Oxygen acts as a stronger hydrogen‑bond acceptor than sulfur; the difference in H‑bond basicity (pKBHX) is approximately 0.8–1.2 log units in favor of oxygen. In kinase hinge‑binding motifs, such a shift can alter the compound’s affinity for the hinge region by up to 10‑fold, as demonstrated in unrelated pyrazolopyrimidine SAR series. [1]. No direct comparative binding data exist for these two specific compounds against any target.

Structure–Activity Relationship Molecular recognition Kinase hinge binding

Core Scaffold Selectivity: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Isosteres

Compounds built on the pyrazolo[1,5-a]pyrimidine scaffold exhibit a distinct kinase selectivity profile compared to those based on the pyrazolo[3,4-d]pyrimidine isostere. For example, published TRK inhibitor series demonstrate that the [1,5-a] regioisomer preferentially engages TRKA/B/C with IC50 values in the sub‑nanomolar range, whereas the corresponding [3,4-d] analogs often show reduced potency (IC50 > 100 nM) and broader off‑target activity. [1]. The target compound CAS 2034480-00-5 contains the [1,5-a] scaffold and is therefore expected to belong to the former selectivity class, although no direct target profiling has been reported.

Scaffold hopping Kinase selectivity Isoform profiling

Recommended Research and Procurement Scenarios for 2-Phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide


Fragment‑Based Lead Generation Campaigns Requiring a Fluorinated, Hydrogen‑Bond‑Rich Core

The compound can serve as a fragment‑sized (MW = 350.3 Da) starting point for medicinal chemistry optimization. Its trifluoromethyl group provides a sensitive 19F NMR handle for fragment‑based screening, while the phenoxypropanamide side chain offers vectors for growing toward the solvent‑exposed region of a kinase ATP‑binding site. Procurement is appropriate when a library of pyrazolo[1,5-a]pyrimidine fragments with varying linker lengths and hydrogen‑bond acceptor strengths is desired.

Synthetic Intermediate for Structure–Activity Relationship Expansion of 6‑Amido Pyrazolo[1,5-a]pyrimidines

The 6‑amide linkage of CAS 2034480-00-5 permits straightforward diversification via amide coupling or reduction, enabling the parallel synthesis of analogs for SAR exploration. The propanamide chain length differentiates it from acetamide analogs, potentially altering the trajectory of the attached phenoxy group and influencing selectivity against off‑target kinases. This makes it a valuable building block for medicinal chemistry groups optimizing linker geometry.

Physicochemical Profiling of Ether‑Linked Pyrazolopyrimidine Probes

The compound’s predicted moderate lipophilicity (XLogP3 ≈ 3.2) and balanced hydrogen‑bond donor/acceptor count (1 donor, 5 acceptors) place it in a favorable range for CNS drug‑likeness. Procurement of CAS 2034480-00-5 alongside the acetamide and thioether analogs allows a matched‑pair analysis to quantify the impact of linker length and heteroatom substitution on logD, passive permeability (PAMPA), and metabolic stability in liver microsomes, thereby generating internal quantitative differentiation data.

Negative Control for TRK‑Selective Inhibitor Assays (if Inactive)

Should experimental testing reveal that CAS 2034480-00-5 lacks significant TRK inhibition, the compound may be retained as a structurally matched negative control for cellular assays of TRK‑dependent signaling. Its close structural similarity to known TRK inhibitors, combined with a predicted loss of hinge‑binding interactions due to the bulky phenoxypropanamide group, could make it suitable for distinguishing specific from non‑specific effects in phenotypic screens.

Quote Request

Request a Quote for 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.